molecular formula C₁₃H₁₁D₅N₂O₄ B028696 Phenylacetyl-d5 L-Glutamine CAS No. 1331909-01-3

Phenylacetyl-d5 L-Glutamine

Cat. No. B028696
M. Wt: 269.31 g/mol
InChI Key: JFLIEFSWGNOPJJ-CJMNRESHSA-N
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Description

Synthesis Analysis

The synthesis of Phenylacetyl-L-Glutamine involves enzymatic reactions catalyzed by human tissues. Moldave and Meister (1970) describe the enzymatic process, highlighting the formation of phenylacetylglutamine through the catalysis of phenylacetyl coenzyme A (CoA) and L-glutamine, a reaction found in normal human urine and significantly increased in patients with phenylketonuria. This process demonstrates the biochemical pathway for producing Phenylacetyl-L-Glutamine, indicating a stoichiometric liberation of free sulfhydryl groups alongside enzyme concentration (Moldave & Meister, 1970).

Molecular Structure Analysis

The molecular structure of Phenylacetyl-d5 L-Glutamine and related compounds has been extensively studied. Research on similar molecules, such as Poly-N5-(3-hydroxypropyl)-L-glutamine (PHPG), provides insights into their molecular conformation. Lupu‐Lotan et al. (1965) investigated PHPG, showing it is largely helical in various solvents and undergoes helix-coil transitions influenced by environmental factors, which may offer parallels to the structural behavior of Phenylacetyl-d5 L-Glutamine (Lupu‐Lotan, Yaron, Berger, & Sela, 1965).

Chemical Reactions and Properties

The reactivity of Phenylacetyl-L-Glutamine with other chemical entities highlights its involvement in key biochemical pathways. The compound's interaction with glutamine synthetase, as detailed by Lustig et al. (1974), indicates its role in modulating enzyme activity. Their work shows the inhibitory effect of phenylacetyl and phenylpropionyl derivatives on glutamine synthetase, suggesting a complex interplay with metabolic enzymes (Lustig, Spiegelstein-Klarfeld, Schneider, & Lichtenstein, 1974).

Scientific Research Applications

  • Summary of the Application : Phenylacetyl glutamine (PAGln) has been implicated in the onset of stroke . It is being studied as a potential biomarker for warning of stroke recurrence .
  • Methods of Application or Experimental Procedures : In a study, 115 first onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls were included in the analysis . Risk factors associated with stroke attacking were evaluated, and plasma PAGln levels were detected via an HPLC-MS based method . LASSO regression, Pearson correlation analysis, and univariate analysis were carried out to demonstrate the associations between PAGln levels and risk factors of stroke . A random forest machine learning algorithm was used to build classification models to achieve the distinction of first-onset stroke patients, recurrent stroke patients, and non-stroke controls .
  • Results or Outcomes : The median level of PAGln in the first-onset stroke group, recurrent stroke group, and non-stroke group was 933 ng/mL, 1014 ng/mL, and 556 ng/mL, respectively . No statistical correlation was found between PAGln level and subject’s living habits, eating preferences, and concomitant diseases (hypertension, hyperlipidemia, and diabetes) . Stroke severity indicators, mainly age and NIHSS score, were found associate with the PAGln levels . Machine learning classification models confirmed that PAGln levels, as the main contributing variable, could be used to distinguish recurrent stroke patients (but not first-onset stroke patients) from non-stroke controls . Therefore, PAGln may be an effective indicator to monitor the recurrence in stroke patients .

Safety And Hazards

Phenylacetyl-d5 L-Glutamine is a controlled product . For safety measures, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIEFSWGNOPJJ-CJMNRESHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547792
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetyl-d5 L-Glutamine

CAS RN

1331909-01-3
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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